molecular formula C4H5F2N3O2 B2389922 4-Azido-2,2-difluorobutanoic acid CAS No. 162970-00-5

4-Azido-2,2-difluorobutanoic acid

Cat. No.: B2389922
CAS No.: 162970-00-5
M. Wt: 165.1
InChI Key: WRTHIEYJLNJXFM-UHFFFAOYSA-N
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Description

4-Azido-2,2-difluorobutanoic acid is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a butanoic acid backbone. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,2-difluorobutanoic acid typically involves the introduction of the azido group into a pre-existing fluorinated butanoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the fluorinated butanoic acid is replaced by the azido group using sodium azide (NaN3) as the azide source. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,2-difluorobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.

    Reduction: Palladium on carbon (Pd/C) or LiAlH4 are common reducing agents.

    Substitution: Sodium azide (NaN3) is used for introducing the azido group.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-Azido-2,2-difluorobutanoic acid primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Azido-2,2-difluoropropanoic acid: Similar structure but with one less carbon atom in the backbone.

    4-Azido-2,2-difluoropentanoic acid: Similar structure but with one additional carbon atom in the backbone.

    2-Azido-2,2-difluoroacetic acid: Similar structure but with a shorter carbon chain.

Uniqueness

4-Azido-2,2-difluorobutanoic acid is unique due to its specific combination of an azido group and two fluorine atoms on a butanoic acid backbone. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring high reactivity and selectivity .

Properties

IUPAC Name

4-azido-2,2-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O2/c5-4(6,3(10)11)1-2-8-9-7/h1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTHIEYJLNJXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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